Product packaging for 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole(Cat. No.:CAS No. 1571-91-1)

5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole

Cat. No.: B12836331
CAS No.: 1571-91-1
M. Wt: 253.26 g/mol
InChI Key: FCARKCKFOBGCNN-UHFFFAOYSA-N
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Description

5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole is a benzimidazole derivative, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. This compound features a nitro group at the 5-position and a meta-methylphenyl group at the 2-position of the benzimidazole core, structural motifs often associated with significant biological activity. Benzimidazole-based compounds are extensively investigated in pharmaceutical research for their ability to interact with a variety of biological targets . Research into structurally similar analogs has demonstrated potential across multiple therapeutic areas. In neurological research, certain benzimidazole hybrids have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them compounds of interest for the study of neurodegenerative conditions . In oncology, some benzimidazole derivatives have been designed as potent tubulin polymerization inhibitors, which can disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis in proliferating cells . The nitro-aromatic moiety, present in this compound, is a key pharmacophore in several antimicrobial and antiprotozoal agents, though its specific role is highly dependent on the overall molecular structure . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O2 B12836331 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole CAS No. 1571-91-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1571-91-1

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-(3-methylphenyl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C14H11N3O2/c1-9-3-2-4-10(7-9)14-15-12-6-5-11(17(18)19)8-13(12)16-14/h2-8H,1H3,(H,15,16)

InChI Key

FCARKCKFOBGCNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Benzimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole can be established.

The ¹H NMR spectrum of this compound is expected to display a combination of signals corresponding to the protons of the 5-nitro-substituted benzimidazole (B57391) core and the 2-m-tolyl group. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the protons on the benzimidazole ring, causing them to appear at a lower field (higher ppm) compared to the unsubstituted analogue.

The protons of the benzimidazole ring system in the 5-nitro derivative typically exhibit a distinct pattern. Based on data from related 5-nitrobenzimidazole (B188599) compounds, the proton at the C4 position is expected to appear as a singlet or a doublet with a small coupling constant at a very downfield region, often above 8.5 ppm, due to the strong deshielding effect of the adjacent nitro group. The protons at C6 and C7 will also be shifted downfield. researchgate.netsigmaaldrich.com

The m-tolyl group introduces a separate set of aromatic signals, typically appearing as a series of multiplets, along with a characteristic singlet for the methyl (CH₃) protons around 2.4 ppm. The N-H proton of the imidazole (B134444) ring is anticipated to appear as a broad singlet at a very high chemical shift, often exceeding 12.0 ppm, a characteristic feature of benzimidazoles. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound Data interpreted from spectra of 2-(m-tolyl)-1H-benzo[d]imidazole and 5-nitro-1H-benzo[d]imidazole.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N-H (Imidazole)>12.5Broad Singlet
H-4 (Benzimidazole)~8.6Singlet / Doublet
H-6 (Benzimidazole)~8.2Doublet of Doublets
H-7 (Benzimidazole)~7.8Doublet
H-2', H-6' (m-tolyl)7.9 - 8.1Multiplet
H-4', H-5' (m-tolyl)7.4 - 7.6Multiplet
-CH₃ (m-tolyl)~2.4Singlet

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. In this compound, the carbon atoms of the benzimidazole ring are significantly affected by the nitro substituent. The C5 carbon, directly attached to the nitro group, is expected to be strongly deshielded, appearing at a chemical shift around 143 ppm. researchgate.net Conversely, the C2 carbon, bonded to the m-tolyl group, will also show a characteristic downfield shift, typically in the range of 150-152 ppm.

The carbons of the m-tolyl ring will display signals in the aromatic region (120-140 ppm), with the methyl carbon appearing as a distinct upfield signal around 21 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data interpreted from spectra of related 5-nitrobenzimidazole derivatives. researchgate.net

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Benzimidazole)~151
C3a (Benzimidazole)~147
C4 (Benzimidazole)~118
C5 (Benzimidazole)~143
C6 (Benzimidazole)~115
C7 (Benzimidazole)~113
C7a (Benzimidazole)~138
C1' (m-tolyl)~130
C2'/C6' (m-tolyl)~129-131
C3'/C5' (m-tolyl)~125-139
C4' (m-tolyl)~129
-CH₃ (m-tolyl)~21

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration of the imidazole ring.

The presence of the nitro group is confirmed by two strong absorption bands: the asymmetric stretching vibration (ν_as) typically appearing around 1520-1530 cm⁻¹, and the symmetric stretching vibration (ν_s) observed in the 1340-1350 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=N stretching of the imidazole ring is typically found around 1620 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound Data interpreted from spectra of related nitro- and aryl-substituted benzimidazoles. researchgate.netnih.gov

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch3100 - 3400 (broad)
Aromatic C-H Stretch3000 - 3100
C=N Stretch (Imidazole)~1620
Asymmetric NO₂ Stretch1520 - 1530
Symmetric NO₂ Stretch1340 - 1350

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within a conjugated system. The benzimidazole core is a chromophore that absorbs in the UV region. For a parent benzimidazole, typical absorption maxima (λ_max) are observed around 240 nm, 270 nm, and 280 nm, corresponding to π→π* transitions within the benzene (B151609) and imidazole rings. spectrabase.comnih.govnist.gov

The introduction of a nitro group, a powerful auxochrome and chromophore, is expected to cause a bathochromic (red) shift in these absorption bands, moving them to longer wavelengths. Furthermore, the extended conjugation provided by the 2-m-tolyl substituent will also contribute to this shift. Therefore, it is anticipated that the UV/Vis spectrum of this compound will exhibit absorption maxima at significantly longer wavelengths compared to the unsubstituted benzimidazole, likely extending into the near-visible region.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The empirical formula for this compound is C₁₄H₁₁N₃O₂, which corresponds to a molecular weight of approximately 253.26 g/mol . sigmaaldrich.com

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 253. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), which would lead to a significant fragment ion at m/z 207. Another characteristic fragmentation is the loss of an oxygen atom to give an [M-O]⁺ peak at m/z 237, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 209. The fragmentation of the tolyl group could result in the loss of a methyl radical (•CH₃, 15 Da) or the formation of a tropylium (B1234903) ion. Analysis of the fragmentation pattern of 5-nitro-1H-benzimidazole shows a base peak corresponding to the loss of the nitro group. researchgate.netsigmaaldrich.com

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺253Molecular Ion
[M-O]⁺237Loss of an Oxygen atom
[M-NO₂]⁺207Loss of the Nitro group

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS provides the mass of a molecule with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique molecular formula.

For this compound, with a chemical formula of C₁₄H₁₁N₃O₂, HRMS is used to verify this composition by measuring the exact mass of its molecular ion. sigmaaldrich.com In positive-ion mode, the compound is expected to be observed as its protonated form, [M+H]⁺. The precise mass measurement distinguishes the target compound from other isomers or compounds with the same nominal mass. This technique was critical in a study of 2-aminoanilides and benzimidazoles, where a hybrid linear ion trap/orbitrap instrument provided high-resolution measurements to enable rigorous structural characterization. nih.gov The use of HRMS has also been documented in validating radical adducts in electrochemical reactions, confirming the presence of specific intermediates. acs.orgacs.org

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₄H₁₂N₃O₂⁺254.0924
[M+Na]⁺C₁₄H₁₁N₃O₂Na⁺276.0743
[M-H]⁻C₁₄H₁₀N₃O₂⁻252.0778

This interactive table displays the calculated exact masses for the primary ions of this compound expected in HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a robust method for identifying and quantifying volatile and thermally stable compounds. shimadzu.com The sample is first vaporized and separated into its components in the GC column before each component is individually analyzed by the mass spectrometer. libretexts.org

The application of GC-MS to benzimidazole derivatives can sometimes be challenging. While the technique is effective for analyzing impurities in related compounds like benazolin, the thermal stability of the analyte is crucial. aidic.it For nitroaromatic compounds, there is a potential for thermal degradation in the hot GC inlet, which could alter the results. nih.gov In some cases, derivatization is employed to increase the volatility of analytes, such as using silylating agents for hydroxylated molecules, though this would not be standard for the title compound unless it was part of a more complex mixture. nih.gov The electron ionization (EI) mode, common in GC-MS, can cause extensive fragmentation. For nitroaromatic compounds, characteristic fragmentation patterns include the loss of NO₂ and NO. youtube.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, less volatile, and thermally sensitive molecules, which are common characteristics of substituted benzimidazoles. rsc.orgnih.gov In ESI-MS, ions are generated by applying a high voltage to a liquid sample, typically resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.govnih.gov

The analysis of benzimidazole derivatives by ESI-MS is well-documented. Studies on various fused nitrogen-containing heterocycles, including pyridazino-indoles and pyridazino-quinolines, have utilized ESI-MS/MS to investigate their fragmentation patterns. nih.gov For nitroaromatic compounds specifically, ESI-MS in negative ion mode is effective for generating molecular anions from acidic groups, which can then be fragmented for structural analysis. nih.gov The fragmentation behavior is often influenced by the position of substituents on the aromatic ring. nih.gov In the context of this compound, ESI-MS would be expected to readily produce a protonated molecular ion at m/z 254.

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass analysis where the mass-to-charge ratio (m/z) of an ion is determined by measuring the time it takes to travel a known distance in a field-free region. wikipedia.org Lighter ions travel faster and reach the detector sooner than heavier ions of the same charge, assuming they are all accelerated to the same kinetic energy. savemyexams.com

TOF analyzers are frequently coupled with ESI sources (ESI-TOF) to combine the benefits of soft ionization with high-speed, high-resolution mass analysis. rsc.org This combination is powerful for the study of nitroimidazole compounds. For instance, a hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source was used to investigate the collision-induced dissociation reactions of several nitroimidazolic radiosensitizers. rsc.org This approach provides both the precursor ion mass and accurate mass measurements of its fragments, aiding in detailed structural elucidation. The high mass resolution of TOF instruments, often around 3700 m/Δm or higher, is crucial for distinguishing between ions with very similar masses. copernicus.org

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of reactions, assess the purity of a compound, and optimize separation conditions for column chromatography. ijcrt.org The principle involves spotting the sample onto a plate coated with an adsorbent (stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent or solvent mixture (mobile phase). ijcrt.org

In the synthesis of benzimidazole derivatives, TLC is a standard procedure. researchgate.netnih.gov The completion of a reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. researchgate.netijpsm.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. Different solvent systems, such as mixtures of ethyl acetate (B1210297) and n-hexane or benzene and acetone, are tested to achieve optimal separation. ijcrt.orgnih.govijpsm.com Visualization of the spots is typically done under UV light or by using chemical staining agents like iodine vapor. ijpsm.comsemanticscholar.org

Table 2: Illustrative TLC Data for a Benzimidazole Synthesis

CompoundSolvent System (v/v)Rf Value
Starting Material (e.g., o-phenylenediamine)Benzene:Acetone (7:3)0.73
Product (e.g., Benzimidazole)Benzene:Acetone (7:3)0.39
This compoundEthyl Acetate:n-Hexane (3:7)Hypothetical 0.45

This interactive table shows representative Rf values for starting materials and products in benzimidazole synthesis, illustrating how TLC is used to monitor reaction conversion. ijcrt.org The value for the title compound is hypothetical to demonstrate a typical result.

Computational and in Silico Investigations of 5 Nitro 2 M Tolyl 1h Benzo D Imidazole and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole, might interact with a biological target.

While direct molecular docking studies on this compound are not extensively documented in the available literature, research on analogous benzimidazole (B57391) and nitroimidazole derivatives provides valuable insights into its potential binding affinities with various receptors.

Cholinesterases (AChE and BuChE): Benzimidazole derivatives are widely studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govresearchgate.net Studies on 5-nitroimidazole derivatives have shown significant inhibitory activity against both AChE and BuChE. nih.gov For instance, a potent dual inhibitor from a series of 5-nitroimidazoles demonstrated a K-i value of 0.024±0.009 nM against AChE. nih.gov Molecular docking simulations of these compounds into the active sites of AChE (PDB ID: 4EY7) and BuChE (PDB ID: 4BDS) have been performed to understand their interaction modes. nih.gov

17β-HSD10: This enzyme is another target for Alzheimer's disease treatment. nih.gov Docking studies of 2-phenyl-1H-benzo[d]imidazole derivatives with 17β-HSD10 (PDB: 1U7T) have been conducted to analyze their binding modes. nih.gov These studies form the basis for designing novel inhibitors. nih.gov

VEGFR-2 and c-Met: Novel 2-substituted-5-nitro-benzimidazole derivatives have been investigated as potential anticancer agents by targeting VEGFR-2 and c-Met kinase domains. nih.gov Molecular docking simulations were integral to these studies to understand the structure-activity relationships. nih.gov

α-Glucosidase: In the context of anti-diabetic agents, molecular docking of 5-nitro-1H-benzo[d]imidazole-2-thiol derivatives revealed important interactions with α-glucosidase, supporting experimental findings of potent inhibition. nih.govresearchgate.net

The following table summarizes docking results for compounds analogous to this compound against various receptors.

Analogous Compound ClassTarget ReceptorPDB IDKey Finding
5-nitroimidazole derivativesAChE & BuChE4EY7, 4BDSA potent compound showed dual inhibition with a K-i of 0.024 nM against AChE. nih.gov
2-phenyl-1H-benzo[d]imidazole derivatives17β-HSD101U7TThe benzimidazole core occupies the active pocket, guiding the design of new inhibitors. nih.gov
2-substituted-5-nitro-benzimidazolesVEGFR-2, c-MetNot SpecifiedDocking studies helped establish a 3D pharmacophore for anticancer activity. nih.gov
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-GlucosidaseHomology ModelDocking scores correlated well with excellent in vitro inhibitory activity (IC50 as low as 0.64 µM). nih.govresearchgate.net

The stability of a ligand-receptor complex is governed by various intermolecular forces. Analysis of docking poses for benzimidazole derivatives reveals recurring interaction patterns.

Hydrogen Bonding: The imidazole (B134444) moiety is a proficient hydrogen bond donor and acceptor, a critical feature for binding to biological targets. researchgate.net In docking studies with 17β-HSD10, a key hydrogen bond was observed between the benzimidazole fragment and the amino acid Gln165. nih.gov Similarly, with a cholinesterase, a hydrogen bond was noted with Thr238. semanticscholar.org The nitro group, common in many active analogues, can also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings of the benzimidazole core and the tolyl substituent are expected to form significant hydrophobic and π-π stacking interactions with nonpolar residues in a receptor's active site. Docking of a 2-phenyl-1H-benzo[d]imidazole derivative into 17β-HSD10 identified a key hydrophobic cavity formed by Leu22, Thr153, Pro198, and Phe201. nih.gov In cholinesterases, the benzimidazole ring was found to bind near hydrophobic residues like Pro235, His405, and Trp532. semanticscholar.org

The table below details specific interactions observed for analogous compounds.

Ligand ClassTarget ReceptorInteracting ResiduesInteraction Type
2-phenyl-1H-benzo[d]imidazole deriv.17β-HSD10Gln165Hydrogen Bonding nih.gov
2-phenyl-1H-benzo[d]imidazole deriv.17β-HSD10Leu22, Thr153, Pro198, Phe201Hydrophobic Interactions nih.gov
Benzimidazole–carboxamidesCholinesteraseThr238Hydrogen Bonding semanticscholar.org
Benzimidazole–carboxamidesCholinesterasePro235, His405, Leu536, Trp532Hydrophobic Interactions semanticscholar.org
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-GlucosidaseASP214, GLU276, ASP349Hydrogen Bonding/Catalytic Interactions nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. mdpi.comrjpbr.com These simulations are crucial for validating docking results and understanding the dynamic behavior of the complex in a simulated physiological environment. rjpbr.comnih.gov For benzimidazole derivatives, MD simulations have been used to confirm the stability of the docked poses. semanticscholar.orgresearchgate.net Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. researchgate.netpensoft.net Studies on benzimidazole-protein complexes have used MD simulations to demonstrate the stability of the ligand within the binding pocket. researchgate.net For example, an MD simulation of a potent benzimidazole derivative complexed with its target protein showed a stable RMSD plot, confirming the reliability of the docking interactions. researchgate.net

SystemSimulation LengthKey MetricFinding
Benzimidazole–carboxamide-ChE complexNot SpecifiedNot SpecifiedUsed to study the interaction mechanism and describe binding sites. semanticscholar.org
Potent benzimidazole-protein complexNot SpecifiedRMSDThe RMSD plot demonstrated the stability of the complex. researchgate.net
1,2,4-triazole derivative-enzyme complex100 nsRMSD, RMSF, Rg, SASAResults indicated great stability during the formation of the complex. pensoft.net

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can predict various properties, including molecular geometry, vibrational frequencies, and electronic characteristics like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov DFT studies on benzimidazole derivatives have been performed to understand their molecular structure and electronic properties. nih.gov For instance, calculations at the B3LYP level of theory have been used to optimize geometries and predict electronic characteristics. nih.gov Other studies have used DFT to calculate the interaction energies of hydrogen bonds within crystal structures of benzimidazole derivatives, finding energies around -5.5 to -7.8 kcal/mol for various N-H...O and O-H...N bonds. mdpi.com These calculations help in understanding the fundamental electronic nature of the compound, which underpins its reactivity and interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. A QSAR study has been performed on substituted benzimidazole analogues to model their antagonism of the Angiotensin II AT1 receptor. ijddd.com In this study, multiple linear regression analysis was used to develop a model based on WHIM descriptors, which relate to the size, shape, symmetry, and atom distribution of the molecule. ijddd.com The resulting model showed good predictive ability, with a cross-validated correlation coefficient (q²) of 0.659, and it could explain over 68% of the variance in the experimental activity. ijddd.com Such models, if developed for targets relevant to this compound, could rapidly accelerate the design of more potent analogues by predicting their activity before synthesis.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties and Drug-Likeness

In silico prediction of ADMET properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities. researchgate.netijprajournal.com Several web-based tools, such as SwissADME and ADMETlab, are used for these predictions. researchgate.net Studies on various benzimidazole and nitroimidazole derivatives have reported their predicted ADMET properties. nih.govresearchgate.net

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five. For many synthesized benzimidazole derivatives, no violations of these rules were observed, indicating good potential for oral bioavailability. researchgate.net

Absorption and Distribution: Parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability are predicted. A BOILED-Egg plot for a related compound suggested good gastrointestinal absorption and BBB penetration. researchgate.net

Toxicity: In silico tools can predict various toxicities, such as hepatotoxicity, carcinogenicity, and mutagenicity. ijprajournal.com For a series of 2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, in silico evaluation suggested they were less toxic than the reference drug benznidazole (B1666585). nih.gov

The following table summarizes predicted ADMET properties for related compounds.

Compound ClassPrediction ToolPropertyPredicted Outcome
5-nitroimidazole derivativesNot SpecifiedDrug-likeness, ADME, ToxicityProfiles were predicted to guide development. nih.gov
(E)-1-(5-nitro...phenyl)...methanimineSwissADME, ADMETlabBOILED-EggPredicted active in GI absorption and BBB crossing. researchgate.net
Benzimidazole derivativesDATA Warrior, Swiss ADMELipinski's Rule of FiveNo violations were observed, indicating good absorption and permeation. researchgate.net
2-amino-5-nitro-1H-benzimidazol...ACD/Tox SuiteAcute Toxicity (LD50)Predicted to be less toxic than the drug benznidazole. nih.gov

Lack of Publicly Available Research Data on Virtual Screening of this compound Analogues

Despite a comprehensive search of scientific literature and databases, no specific studies detailing the use of virtual screening techniques for the identification of novel analogues of the chemical compound this compound could be located.

The investigation sought to uncover research focused on computational and in silico methods, specifically targeting the discovery of new molecular entities structurally related to this compound. The intended scope was to elaborate on the application of virtual screening methodologies in this context.

Virtual screening is a computational technique extensively used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based methods.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the biological target of interest.

Structure-based virtual screening utilizes the three-dimensional structure of the biological target to dock candidate ligands into the binding site and estimate the strength of the interaction.

While there is a body of research on the virtual screening of the broader benzimidazole class of compounds for various therapeutic targets, and studies on other nitroimidazole derivatives, the specific application of these techniques to identify novel analogues of this compound does not appear to be documented in publicly accessible scientific literature. nih.govnih.govnih.gov

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of virtual screening techniques as they pertain solely to this compound and its analogues, as no such dedicated research has been published or indexed in the searched databases.

Structure Activity Relationship Sar Elucidation of 5 Nitro 2 M Tolyl 1h Benzo D Imidazole and Derived Compounds

Influence of the Nitro Group at Position 5 on Biological Activity Profiles

The presence of a nitro (NO₂) group at the C-5 position of the benzimidazole (B57391) ring is a significant determinant of the biological activity of the resulting compounds. This electron-withdrawing group profoundly alters the electronic properties of the heterocyclic system, which can enhance interactions with biological targets. nih.gov

In several studies, the introduction of a nitro group at position 5 or 6 has been shown to produce compounds with potent biological activities. nih.gov For instance, in the context of antiparasitic agents, the 5-nitro moiety is crucial for the mechanism of action. Compounds containing this feature often act as prodrugs, which are activated under the low-redox-potential conditions present in certain protozoans. mdpi.com This activation is mediated by nitroreductase enzymes, leading to the generation of reactive nitro anion radicals that are cytotoxic to the parasite. mdpi.comnih.gov This mechanism is a cornerstone of the activity of several 5-nitroimidazole and 5-nitrobenzimidazole-based drugs. nih.govmdpi.comnih.gov

However, the influence of the 5-nitro group is highly dependent on the specific biological target. In a study on α-amylase inhibitors, a compound bearing a 5-nitro substitution showed activity comparable to the unsubstituted analog, suggesting that for this particular enzyme, the group was not a primary driver of inhibitory potential. acs.org Conversely, research on vasorelaxant benzimidazoles indicated that the bioactivity is dependent on the presence of nitro groups in conjunction with other oxygenated radicals on the phenyl ring at C-2.

Furthermore, the transformation of the nitro group can lead to derivatives with different activity profiles. For example, some studies have shown that while nitro derivatives themselves may be inactive in certain assays, their corresponding amino derivatives (formed by reduction of the nitro group) can exhibit significant cytotoxic properties, highlighting the complex role of this functional group. mdpi.com

Table 1: Influence of Benzimidazole C-5/C-6 Substitution on Biological Activity

Parent Scaffold Substituent at C-5/C-6 Observed Biological Activity Reference
2-Arylbenzimidazole 6-Nitro Potent anti-inflammatory activity nih.gov
Benzimidazole 5-Nitro Key for antiparasitic activity (prodrug activation) mdpi.comnih.gov
2-Arylbenzimidazole 5-Nitro Similar α-amylase inhibition to unsubstituted analog acs.org
Diphenylamine Hybrids Nitro Group Lacked toxic effect on tested cell lines mdpi.com

Significance of the meta-Tolyl Substituent at Position 2 for Potency and Selectivity

For 2-arylbenzimidazoles, the substitution pattern on the phenyl ring is critical. While specific data on the m-tolyl group is limited, extensive research on other 2-aryl and 2-alkyl substituents provides a strong basis for understanding its potential impact. Studies on ligands for the angiotensin II type 2 (AT₂) receptor have shown that small, bulky alkyl groups, such as isopropyl or tert-butyl, at the C-2 position confer high affinity and selectivity. nih.govdiva-portal.orgresearchgate.net In contrast, a linear n-butyl chain, a feature of many AT₁ receptor selective antagonists (sartans), tends to make the ligands less selective for the AT₂ receptor. nih.govdiva-portal.orgdiva-portal.org

The introduction of an aromatic ring system, such as a phenyl group, at C-2 has been shown to result in highly active compounds in other contexts, like PPARγ activation. nih.gov The m-tolyl group, featuring a methyl substituent at the meta position of the phenyl ring, would be expected to influence activity through both steric and electronic effects. The methyl group adds bulk and increases lipophilicity compared to an unsubstituted phenyl ring. Its meta position would affect the rotational barrier around the C2-C(aryl) bond, influencing the molecule's preferred conformation. This can be critical, as a non-planar conformation is often favored for the bioactivity of 2-arylbenzimidazoles. nih.govresearchgate.net

Table 2: Effect of C-2 Substituent on Benzimidazole Activity

Benzimidazole Scaffold C-2 Substituent Biological Target/Activity Key Finding Reference
Biphenyl-methyl-benzimidazole Phenyl PPARγ Activation Most active compound in the series (EC₅₀ = 0.27 µM) nih.gov
Biphenyl-methyl-benzimidazole Propyl PPARγ Activation Lower activity (Lead structure) nih.gov
Biphenyl-methyl-benzimidazole Butyl PPARγ Activation More active than propyl nih.gov
Sulfonyl Carbamate Benzimidazole Isopropyl AT₂ Receptor Binding High affinity and selectivity (Ki = 4.0 nM) nih.govdiva-portal.org
Sulfonyl Carbamate Benzimidazole tert-Butyl AT₂ Receptor Binding High affinity and selectivity (Ki = 5.3 nM) nih.govdiva-portal.org

Impact of Substitutions on the Benzimidazole Nitrogen (N-1) on Molecular Interactions

The N-1 position of the benzimidazole ring is a key site for derivatization, and substitutions at this nitrogen atom have a profound impact on the molecule's physicochemical properties and its ability to interact with biological targets. acs.orgnih.gov The NH group of an unsubstituted benzimidazole is weakly acidic and can participate in hydrogen bonding, but substitution at this site allows for the introduction of a wide variety of functional groups that can modulate lipophilicity, metabolic stability, and binding interactions. nih.govnih.gov

Research has consistently shown that the biological properties of the benzimidazole system are strongly influenced by N-1 substitutions. nih.gov For example, in the development of antiproliferative agents, N-alkylation of 2-phenyl-1H-benzimidazoles led to a notable increase in anticancer effects. The length of the alkyl chain was found to be a critical parameter; activity increased linearly with chain length up to a certain point (e.g., a pentyl group) before declining. nih.gov Similarly, N-alkylation was shown to improve the antifungal activity of benzimidazole derivatives. nih.gov

The introduction of bulkier aromatic groups at the N-1 position can also be advantageous, although this is context-dependent. In some anti-inflammatory benzimidazoles, a bulkier aromatic substitution at N-1 was found to be detrimental to activity. nih.gov However, in other cases, attaching groups like substituted benzyl (B1604629) moieties has been a successful strategy for enhancing chemotherapeutic efficacy. nih.gov These findings underscore that the optimal substituent at the N-1 position is highly specific to the intended biological target, as it directly influences the molecule's orientation and binding mode within the active site.

Positional and Electronic Effects of Further Derivatizations on the Benzimidazole and Aryl Rings

Beyond the primary substitutions at C-2, N-1, and C-5, further derivatizations on both the benzimidazole and the 2-aryl rings provide additional avenues to fine-tune biological activity. The positional and electronic nature of these additional substituents can have a significant impact on potency, selectivity, and pharmacokinetic properties.

On the benzimidazole ring itself, positions C-4, C-6, and C-7 are available for substitution. An electron-withdrawing group at the 6-position, such as a nitro group, was found to be more active than other derivatives in a series of anti-inflammatory compounds. nih.gov In another study, the introduction of electron-donating dimethyl groups at positions 5 and 6 resulted in lower α-amylase inhibitory and radical scavenging potentials compared to analogs with electronegative fluoro or chloro groups, possibly due to steric hindrance and lower intrinsic scavenging ability. acs.org

On the 2-aryl ring, the electronic effects of substituents can drastically alter activity. In a series of PPARγ agonists based on a 2-phenylbenzimidazole (B57529) scaffold, a 4-hydroxy substituent on the phenyl ring led to a dramatic decrease in activity, likely due to unfavorable hydrophilic interactions. nih.gov However, masking the hydroxyl group via O-methylation restored the activity, confirming the importance of maintaining hydrophobicity in that region of the binding site. nih.gov The introduction of a hydrophobic 4-chloro substituent on a 2-benzyl group also enhanced activity. nih.gov These examples clearly demonstrate that both the position and the electronic character (electron-donating vs. electron-withdrawing) of substituents on the aryl ring are critical variables in the design of potent benzimidazole-based compounds.

Conformational Preferences and Stereoelectronic Factors Governing Activity

The three-dimensional structure and electronic properties of 2-arylbenzimidazole derivatives are crucial factors governing their biological activity. A key conformational feature is the dihedral angle between the plane of the benzimidazole ring system and the plane of the 2-aryl substituent.

Studies on 2-arylbenzimidazoles as antichlamydial agents have revealed that the ability to adopt a non-planar conformation is strongly correlated with higher bioactivity. nih.govresearchgate.net Compounds that can more easily twist out of planarity demonstrate superior inhibitory effects. This suggests that the active conformation required for binding to the biological target is non-planar. The benzimidazole ring itself is generally planar, but the torsion around the single bond connecting it to the C-2 aryl ring is flexible. nih.gov

The specific substituents on both rings influence this conformational preference. The m-tolyl group in 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole, with its meta-methyl group, will create a different steric environment around the pivot bond compared to an unsubstituted phenyl or an ortho- or para-substituted tolyl ring. This steric influence, combined with electronic interactions between the rings, will dictate the molecule's preferred rotational angle and its energetic barrier to adopting the bioactive non-planar conformation.

Future Perspectives and Emerging Research Avenues for 5 Nitro 2 M Tolyl 1h Benzo D Imidazole

Rational Design and Synthesis of Novel Hybrid Molecules and Conjugates

The rational design and synthesis of new chemical entities based on the 5-nitro-1H-benzo[d]imidazole core is a primary focus of ongoing research. This approach involves the strategic combination of the benzimidazole (B57391) moiety with other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or enhanced biological activities. The synthesis of such novel derivatives is a central theme in medicinal research, with the goal of discovering agents that are more potent, selective, and safer. researchgate.net

One established synthetic route for creating 2-aryl-5-nitro-1H-benzimidazoles involves the condensation of 4-nitro-1,2-phenylenediamine with various substituted aromatic aldehydes. For instance, reacting 4-nitro-1,2-phenylenediamine with m-tolualdehyde would be a direct method to synthesize the parent compound. This core structure can then be further modified. Researchers have successfully created series of novel benzimidazoles by introducing different functional groups to the phenyl ring or by adding chains at other positions of the benzimidazole nucleus. nih.gov

The objective of creating hybrid molecules is to merge the therapeutic benefits of two or more distinct pharmacophores. For example, by linking the 5-nitrobenzimidazole (B188599) structure with other antimicrobial or anticancer agents, it may be possible to develop conjugates that overcome drug resistance or target multiple pathways involved in a disease. This synthetic versatility allows for the exploration of a vast chemical space to identify next-generation medicinal agents. researchgate.net

Exploration of Polypharmacology and Multi-target Drug Design Principles

Polypharmacology, the principle that a single drug can interact with multiple targets, is increasingly being recognized as a desirable attribute for treating complex diseases. Benzimidazole derivatives are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, antiviral, and antihypertensive activities, suggesting their potential as polypharmacological agents.

Future research will likely focus on intentionally designing derivatives of 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole that can modulate multiple biological targets simultaneously. An example of this strategy is the design of molecules based on the structure of Pimobendan, a drug that acts as both a calcium sensitizer (B1316253) and a phosphodiesterase-3 (PDE-3) inhibitor. By applying similar multi-target design principles, new analogues could be developed to address diseases with complex pathologies, such as cancer or cardiovascular disorders. Computational methods, including molecular docking studies, are instrumental in this process, helping to predict the binding of designed molecules to various protein targets before their actual synthesis and evaluation.

Application in Neglected Tropical Diseases and Emerging Pathogens

Derivatives of 5-nitroimidazole are recognized as prodrugs with significant potential against a variety of pathogens, including those responsible for neglected tropical diseases (NTDs). encyclopedia.pubmdpi.com These diseases, such as leishmaniasis, human African trypanosomiasis (sleeping sickness), and malaria, affect over a billion people, primarily in economically disadvantaged regions. encyclopedia.pub The emergence of multi-resistant protozoan strains has created an urgent need for new, effective treatments. researchgate.net

Research has shown that 5-nitroimidazole derivatives offer a broad spectrum of activity against these protozoal pathogens. encyclopedia.pubresearchgate.net Specifically, novel series of 5-nitro-1H-benzo[d]imidazoles have been synthesized and evaluated for their potential as antileishmanial and antimicrobial agents. researchgate.net The mechanism of action for these compounds typically involves reductive activation of the nitro group by enzymes present in the target protozoans, such as nitroreductases. mdpi.com This selective activation makes them promising candidates for therapies with potentially reduced systemic toxicity compared to other antimicrobial agents. researchgate.net Future efforts will focus on optimizing the efficacy of the this compound scaffold against a wider range of NTDs and emerging infectious pathogens.

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, significantly reducing timelines and costs. nih.govbpasjournals.com These advanced computational tools can be applied to nearly every stage of the development pipeline for derivatives of this compound.

AI and ML algorithms can analyze vast datasets to identify and validate new biological targets, predict the biological activity and physicochemical properties of novel compounds, and even generate new molecular structures from scratch (de novo drug design). nih.govmdpi.com In the context of benzimidazole research, computational techniques like virtual screening and molecular docking are already used to prioritize compounds for synthesis. researchgate.net AI can enhance these processes by building more accurate predictive models based on existing structure-activity relationship data. Furthermore, AI can assist in planning more efficient synthetic routes and optimizing clinical trial design by identifying patient populations most likely to respond to treatment. nih.govresearchgate.net The application of these technologies holds the potential to dramatically accelerate the journey from a promising lead compound to a clinically approved drug. nih.gov

Development of Prodrug Strategies and Advanced Delivery Systems

The inherent nature of 5-nitroimidazole derivatives as prodrugs is a key aspect of their therapeutic potential. mdpi.com These compounds are typically inactive until their nitro group is reduced within the target cell or pathogen, a process that activates the molecule to its cytotoxic form. mdpi.com This bioreductive activation is particularly advantageous for targeting anaerobic bacteria or hypoxic cells found in solid tumors. Future research can build upon this by designing novel prodrug systems that enhance selectivity and improve the pharmacokinetic profile of the parent compound. For example, the 5-nitrofuran-2-ylmethyl group has been explored as a potential system for the bioreductively activated release of anticancer drugs. rsc.org

Beyond prodrug strategies, the development of advanced delivery systems is another promising avenue. Encapsulating this compound or its derivatives within biodegradable and biocompatible synthetic polymers could improve solubility, prolong circulation time, and enable targeted delivery to the site of action. researchgate.net Such systems can be designed as scaffolds for tissue engineering or as carriers for antimicrobial agents, potentially reducing systemic side effects and improving therapeutic outcomes. researchgate.netnih.gov

Q & A

Q. What are common synthetic routes for preparing 5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with aryl aldehydes or ketones under acidic conditions. For nitro-substituted derivatives like this compound, a stepwise approach is often employed:

Nitro-group introduction : React 4-nitro-1,2-phenylenediamine with m-tolyl aldehyde in ethanol or acetonitrile under reflux, using catalysts like SiO₂ nanoparticles to enhance efficiency .

Cyclization : Acidic conditions (e.g., HCl or acetic acid) promote benzimidazole ring formation.

Yield optimization : Solvent polarity (e.g., acetonitrile vs. ethanol) and temperature control significantly affect reaction kinetics. For example, acetonitrile improves nitro-group stability, while higher temperatures (>80°C) may degrade sensitive intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer: Key techniques include:

  • FTIR : Confirm nitro (-NO₂) stretches at 1550–1348 cm⁻¹ and imidazole C=N vibrations near 1602 cm⁻¹ .
  • ¹H/¹³C NMR :
    • Aromatic protons : δ 7.45–8.35 ppm for nitro-substituted aromatic protons; meta-tolyl substituents show distinct splitting patterns .
    • Nitro group proximity : Deshielding effects cause downfield shifts (e.g., δ 8.18 ppm for H adjacent to -NO₂) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 294.08 for C₁₄H₁₁N₃O₂) .

Q. How can computational methods like DFT aid in predicting the electronic properties and stability of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level is widely used to:

Optimize geometry : Predict bond lengths and angles, validated against X-ray crystallography (if available) .

Frontier molecular orbitals : Calculate HOMO-LUMO gaps to assess reactivity (e.g., nitro groups lower LUMO energy, enhancing electrophilicity) .

NMR chemical shifts : Compare computed vs. experimental δ values to confirm tautomeric forms or substituent effects .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to address low yields in nitro-group introduction?

Methodological Answer: Low yields often stem from nitro-group reduction or side reactions. Mitigation strategies include:

  • Catalyst screening : Nano-SiO₂ enhances regioselectivity and reduces reaction time .
  • Protecting groups : Temporarily shield reactive sites (e.g., using propylthio groups) before nitro introduction .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but require strict anhydrous conditions .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. A systematic approach includes:

Re-optimize DFT parameters : Include solvent models (e.g., PCM for DMSO) to better match experimental NMR shifts .

Check tautomeric equilibria : Imidazole NH tautomerism (1H vs. 3H forms) alters spectral profiles; variable-temperature NMR can identify dominant forms .

Validate with X-ray data : Resolve ambiguities in nitro-group orientation or aryl substitution patterns .

Q. What methodologies are effective in overcoming solubility challenges for biological testing of this compound?

Methodological Answer: Poor aqueous solubility limits in vitro assays. Strategies include:

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or carboxylate) at the meta-tolyl position without altering core pharmacophores .
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Methodological Answer: For SAR-driven drug discovery:

Substituent variation : Synthesize analogs with halogen (-Cl, -Br) or electron-donating (-OCH₃) groups at the meta-tolyl or nitro positions .

Biological assays : Test against target proteins (e.g., EGFR or PI3Kα) using molecular docking (AutoDock Vina) and in vitro cytotoxicity assays (MTT protocol) .

ADMET profiling : Use SwissADME or ProTox-II to predict pharmacokinetic properties and toxicity early in development .

Q. What advanced computational approaches validate the interaction between this compound and biological targets like EGFR or PI3Kα?

Methodological Answer: Combine:

Molecular docking : Identify binding poses in EGFR’s ATP-binding pocket (PDB: 1M17); prioritize compounds with hydrogen bonds to Met793 or hydrophobic interactions with Leu718 .

Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes for 100 ns to assess stability (RMSD < 2 Å) and binding free energy (MM-PBSA) .

Machine learning : Train QSAR models on existing benzimidazole datasets to predict inhibitory constants (Ki) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.